Increased Lipophilicity vs. Unsubstituted Core for Improved Membrane Permeability
The introduction of a methyl group at the 7-position of the pyrrolo[3,2-b]pyridine scaffold significantly increases its calculated lipophilicity compared to the unsubstituted parent compound. This directly impacts the compound's predicted ability to cross biological membranes, a critical parameter in early-stage drug discovery [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-b]pyridine (unsubstituted core) LogP = 1.24 |
| Quantified Difference | ΔLogP = +0.63 (approx. 51% increase in lipophilicity) |
| Conditions | Calculated using molinspiration/molecular property prediction software as aggregated by Molbase [2] |
Why This Matters
A higher LogP value indicates improved passive membrane permeability, making 7-methyl-1H-pyrrolo[3,2-B]pyridine a superior starting scaffold for synthesizing derivatives intended for intracellular or CNS targets.
- [1] Molbase.cn. Predicted and experimental data for 7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 357263-42-4). View Source
- [2] ChemBase.cn. Data for 1H-pyrrolo[3,2-b]pyridine (CAS 272-49-1). View Source
